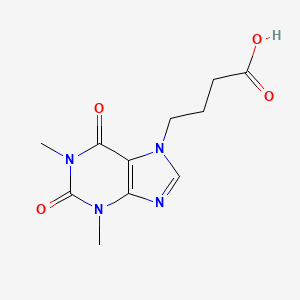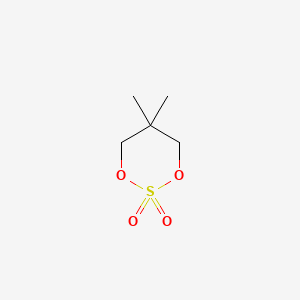
1,3,2-二氧噻烷,5,5-二甲基-,2,2-二氧化物
描述
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is also known by its IUPAC name, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This compound is a cyclic sulfate and is used in various industrial and scientific applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .
科学研究应用
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use as a drug intermediate or in drug delivery systems.
Industry: It is used as an additive in lithium-ion battery electrolytes to improve low-temperature performance and prevent the intercalation of propylene carbonate into graphite electrodes
准备方法
The synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles
作用机制
The mechanism of action of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects .
相似化合物的比较
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide can be compared with other cyclic sulfates such as:
1,3-Propylene sulfate: Similar in structure but lacks the dimethyl groups.
1,2-Ethylene sulfate: A smaller cyclic sulfate with different reactivity and applications
属性
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKWODGKZEADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073274 | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-97-1 | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
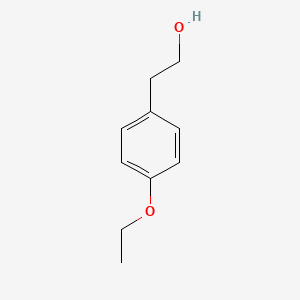
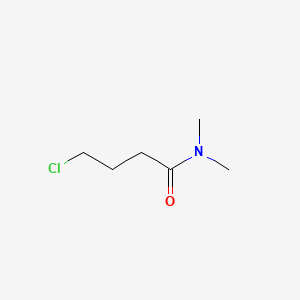
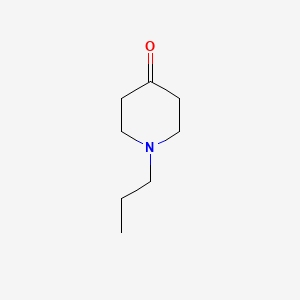

![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)
![7,18-bis(4-ethoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1360143.png)



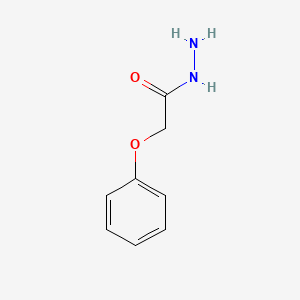
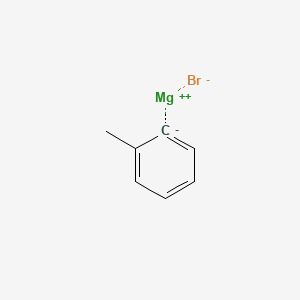
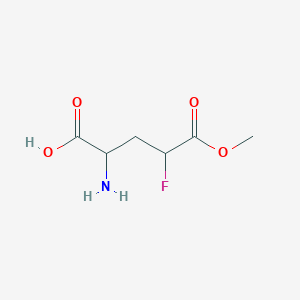
![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)
